molecular formula C23H27N5O2 B5218533 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide

1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5218533
M. Wt: 405.5 g/mol
InChI Key: LGCRBHPZDJVGKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide, also known as DPTC, is a novel compound that has gained significant attention in the field of medicinal chemistry. DPTC belongs to the class of 1,2,3-triazole derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide is still not fully understood. However, it has been suggested that 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide exerts its biological activities by inhibiting the activity of certain enzymes and proteins. For example, 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit the activity of certain fungal enzymes, such as 14-α-demethylase, which is involved in the biosynthesis of ergosterol.
Biochemical and Physiological Effects:
1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungal and bacterial cells, and modulate the immune response. 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide has also been shown to have anticonvulsant activity, which is thought to be mediated by its ability to inhibit the activity of voltage-gated sodium channels.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide is its broad-spectrum activity against a wide range of microorganisms. This makes it a promising candidate for the development of new antimicrobial agents. However, one of the limitations of 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide. One of the most promising areas of research is the development of new antimicrobial agents based on the structure of 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide. Another area of research is the investigation of the potential of 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide as an anticonvulsant agent. Additionally, the immunomodulatory properties of 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide warrant further investigation. Finally, the synthesis of 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide analogs with improved solubility and bioavailability is an important area of research.

Synthesis Methods

The synthesis of 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide involves the reaction of diphenylmethyl chloride with propargylamine in the presence of copper (I) iodide as a catalyst to form 1-(diphenylmethyl)-3-propargylamine. This intermediate is then reacted with morpholine and triazole-4-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide. The overall yield of the synthesis method is around 70%.

Scientific Research Applications

1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antifungal, and antibacterial activities. 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide has also been investigated for its potential as a novel anticonvulsant agent. In addition, 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide has been explored for its potential as a modulator of the immune system.

properties

IUPAC Name

1-benzhydryl-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c29-23(24-12-7-13-27-14-16-30-17-15-27)21-18-28(26-25-21)22(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-6,8-11,18,22H,7,12-17H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCRBHPZDJVGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CN(N=N2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzhydryl-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.